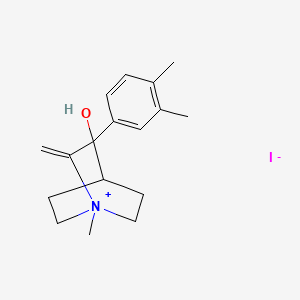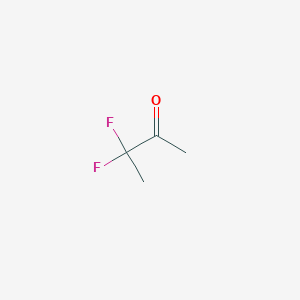
3,3-Difluorobutan-2-one
Übersicht
Beschreibung
3,3-Difluorobutan-2-one is a chemical compound with the molecular formula C4H6F2O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3,3-Difluorobutan-2-one has been studied using techniques such as NMR spectroscopy and ab initio calculations . These studies have provided insights into the conformational isomerism of the molecule .Chemical Reactions Analysis
The chemical reactions involving 3,3-Difluorobutan-2-one have been analyzed in several studies . These analyses have provided valuable information about the reactivity of the molecule and its potential applications in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Difluorobutan-2-one, such as its density, melting point, and boiling point, are available from various chemical databases . The solvent and temperature dependence of its NMR spectra have also been reported .Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Solvent Interaction
- NMR, Solvation, and Theoretical Investigation: The solvent and temperature dependence of the NMR spectra of 3,3-difluorobutan-2-one (DFB) and its isomers have been extensively studied. These studies involve analyzing various nuclear magnetic resonance (NMR) couplings and solvent effects on infrared (IR) spectra, particularly focusing on carbonyl bands. Such investigations provide crucial insights into the conformational isomerism and solvation properties of DFB in different environments, essential for understanding its behavior in various chemical and biochemical systems (Abraham, Tormena, & Rittner, 1999).
Conformational Control in Alkane Chains
- Vicinal Fluorination and Alkane Chain Conformation: Studies on vicinal fluorination, like in 2,3-difluorobutane, shed light on the complex interplay of various effects influencing the conformation of alkane chains. These findings are crucial for understanding how substituents like fluorine can alter the conformational preferences of organic molecules, which has significant implications in material science and molecular design (Fox et al., 2015).
Synthesis and Nucleophilic Reactions
- Synthesis and Reactivity: The synthesis and nucleophilic reactions of fluorinated compounds, such as 3-chloro-2-fluorobut-2-en-4-olide, which is structurally related to DFB, have been studied. These reactions include conjugate additions and vinylic halogen displacement, providing insights into the reactivity of fluorinated compounds and their potential applications in synthetic chemistry (Paleta, Volkov, & Hetflejš, 2000).
Molecular Distribution in Biomembranes
- Distribution in Biomembranes: Research on the distribution of fluorinated compounds in model membranes, using nuclear magnetic resonance spectroscopy, reveals significant insights into how these molecules interact with biological systems. This is crucial for understanding the potential biomedical applications of fluorinated compounds, including drug design and delivery systems (Tang, Yan, & Xu, 1997).
Conformational Stabilities of Fluorinated Alkanes
- Bond Orbital Interactions and Stability: Studies on the conformational stabilities of fluorinated alkanes, like 1,2-difluoroethane and 2,3-difluorobutanes, emphasize the role of bond orbital interactions in determining molecular stability. This research contributes to a deeper understanding of the electronic factors influencingthe conformation and stability of fluorinated organic compounds, which is valuable in the design of new materials and pharmaceuticals (Hayashi, Ujihara, & Ikeda, 2019).
Environmental Presence and Impact
- Identification of Polyfluorinated Contaminants: Research has been conducted on the detection of polyfluorinated ether sulfonates in municipal sewage sludge, highlighting the environmental presence and potential impact of fluorinated compounds. Such studies are critical for understanding the ecological and health implications of these substances (Ruan et al., 2015).
Catalysis and Chemical Transformations
- Metal Fluoride Catalysts for Dehydrohalogenation: The use of metal fluoride catalysts for the dehydrohalogenation of fluorinated compounds has been explored. This research is important for the development of new catalytic processes in organic synthesis, particularly for the production of fluorinated intermediates and end products (Teinz et al., 2011).
Spectroscopic Studies and Membrane Interactions
- Infrared Spectra of Perfluorinated Ionomer Membranes: Studies involving ATR-FTIR spectroscopy of perfluorinated ionomers used in fuel cells provide insights into the structural and conformational properties of these materials. Understanding the interactions and stability of fluorinated compounds in membrane environments is crucial for their application in energy technologies (Danilczuk et al., 2011).
NMR Investigations and Rotational Isomerism
- Comprehensive NMR Investigations: The rotational isomerism and NMR characteristics of various fluorinated compounds, including 3,3-difluorobutan-2-one analogs, have been thoroughly investigated. This research contributes to the understanding of molecular dynamics and structure elucidation in organic chemistry (Hinton & Jaques, 1975).
Deoxyfluorination of Carboxylic Acids
- Synthesis of Acyl Fluorides and Amides: The development of methods for the deoxyfluorination of carboxylic acids using 3,3-difluoro-1,2-diphenylcyclopropene shows the applicability of fluorinated compounds in the synthesis of acyl fluorides and amides. This has significant implications for pharmaceutical and agrochemical industries (Wang et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3-difluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c1-3(7)4(2,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTESXKMRPCASBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513755 | |
| Record name | 3,3-Difluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorobutan-2-one | |
CAS RN |
83225-50-7 | |
| Record name | 3,3-Difluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90513755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(1,3-dihydroxypropan-2-yl)oxy]butanoate](/img/structure/B1660697.png)
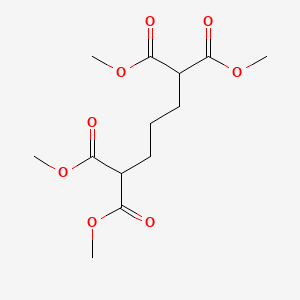
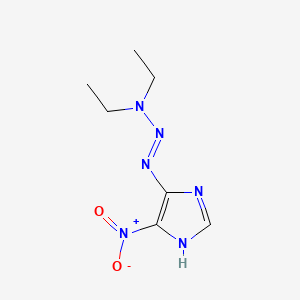


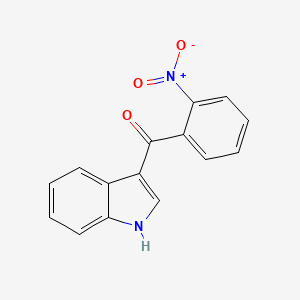

![6-O-[Hydroxy(oxo)phosphaniumyl]-D-allose](/img/structure/B1660707.png)
![(10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B1660709.png)

![7-(2-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1660715.png)


